Welcome to the BenchChem Online Store!
molecular formula C11H20BrNO2 B119426 tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate CAS No. 158407-04-6

tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate

Cat. No. B119426
M. Wt: 278.19 g/mol
InChI Key: YGJXBTRLYHCWGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07071175B1

Procedure details

To a solution 4-hydroxymethyl-piperidine-1-carboxylic acid tert-butyl ester (8.75 g, 40.64 mmol) in diethyl ether (200 mL) at 0° C. under nitrogen. were added triphenyl phosphine (21.32 g, 81.28 mmol) and carbon tetrabromide (26.96 g, 81.28 mmol). The mixture was allowed to warm to room temperature and stirred under nitrogen for 48 h. The reaction mixture was filtered through a pad of Celite and the organic filtrate was washed with 5% NaS2O3, water, brine, and dried. The mixture was filtered and concentrated under reduced pressure. The crude product was purified by column chromatography (ethyl acetate/hexane, 1:9) to give 4-bromomethyl-piperidine-1-carboxylic acid tert-butyl ester (8.26 g, 73%).
Quantity
8.75 g
Type
reactant
Reaction Step One
Quantity
21.32 g
Type
reactant
Reaction Step Two
Quantity
26.96 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([CH2:14]O)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(Br)(Br)(Br)[Br:36]>C(OCC)C>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([CH2:14][Br:36])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
8.75 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)CO
Step Two
Name
Quantity
21.32 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
26.96 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred under nitrogen for 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a pad of Celite
WASH
Type
WASH
Details
the organic filtrate was washed with 5% NaS2O3, water, brine
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (ethyl acetate/hexane, 1:9)

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)CBr
Measurements
Type Value Analysis
AMOUNT: MASS 8.26 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.